molecular formula C22H22FN3O2 B12906649 4-(3-Fluorophenyl)-2-(2-morpholinoethyl)-6-phenylpyridazin-3(2H)-one

4-(3-Fluorophenyl)-2-(2-morpholinoethyl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B12906649
M. Wt: 379.4 g/mol
InChI Key: BLVMSDKVRQYFTQ-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-2-(2-morpholinoethyl)-6-phenylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a fluorophenyl group, a morpholinoethyl group, and a phenyl group attached to a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-2-(2-morpholinoethyl)-6-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.

    Attachment of the Morpholinoethyl Group: The morpholinoethyl group can be attached through an alkylation reaction using a morpholine derivative and an appropriate alkylating agent.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzene and an acyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-2-(2-morpholinoethyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-2-(2-morpholinoethyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenyl)-2-(2-morpholinoethyl)-6-phenylpyridazin-3(2H)-one
  • 4-(3-Bromophenyl)-2-(2-morpholinoethyl)-6-phenylpyridazin-3(2H)-one
  • 4-(3-Methylphenyl)-2-(2-morpholinoethyl)-6-phenylpyridazin-3(2H)-one

Uniqueness

4-(3-Fluorophenyl)-2-(2-morpholinoethyl)-6-phenylpyridazin-3(2H)-one is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H22FN3O2

Molecular Weight

379.4 g/mol

IUPAC Name

4-(3-fluorophenyl)-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one

InChI

InChI=1S/C22H22FN3O2/c23-19-8-4-7-18(15-19)20-16-21(17-5-2-1-3-6-17)24-26(22(20)27)10-9-25-11-13-28-14-12-25/h1-8,15-16H,9-14H2

InChI Key

BLVMSDKVRQYFTQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C(=O)C(=CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)F

Origin of Product

United States

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